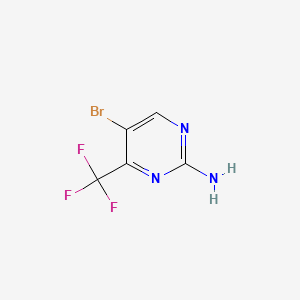

5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

5-bromo-4-(trifluoromethyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrF3N3/c6-2-1-11-4(10)12-3(2)5(7,8)9/h1H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMGPURZLOTOKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670195 | |

| Record name | 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935534-47-7 | |

| Record name | 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-4-trifluoromethyl-pyrimidin-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine

Introduction

5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine (CAS No. 935534-47-7) is a halogenated and trifluoromethyl-substituted aminopyrimidine that has emerged as a critical building block in contemporary medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a nucleophilic amino group, a site for cross-coupling (bromine), and a metabolically robust, lipophilic trifluoromethyl group, makes it a versatile scaffold for synthesizing targeted therapeutic agents. An in-depth understanding of its physicochemical properties is paramount for researchers, as these characteristics fundamentally govern its reactivity, solubility, formulation, and pharmacokinetic behavior. This guide provides a comprehensive analysis of these properties, grounded in established analytical methodologies and their theoretical underpinnings, to empower scientists in leveraging this molecule to its full potential.

Section 1: Chemical Identity and Structure

The foundation of any chemical analysis begins with unambiguous identification. The core identity of this compound is defined by its molecular structure and associated identifiers.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 935534-47-7 | [1][2][3][4] |

| Molecular Formula | C₅H₃BrF₃N₃ | [3][4][5] |

| Molecular Weight | 241.99 g/mol | [1][3][5] |

| IUPAC Name | This compound | [3] |

| Common Synonyms | 2-Amino-5-bromo-4-(trifluoromethyl)pyrimidine | [3][6] |

| InChI Key | FAMGPURZLOTOKD-UHFFFAOYSA-N | [3][5] |

| SMILES | NC1=NC(=C(Br)C=N1)C(F)(F)F | [1] |

The molecule's structure is characterized by a pyrimidine ring, which is inherently electron-deficient. This ring is substituted with three key functional groups that dictate its chemical personality:

-

2-Amino Group: This primary amine serves as a hydrogen bond donor and the primary basic center of the molecule, making it a crucial handle for derivatization.

-

4-Trifluoromethyl (CF₃) Group: A potent electron-withdrawing group that significantly impacts the electron density of the pyrimidine ring and the basicity of the amino group. It also enhances lipophilicity and can improve metabolic stability by blocking potential sites of oxidation.

-

5-Bromo (Br) Group: Another electron-withdrawing substituent that also serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation via metal-catalyzed cross-coupling reactions.

Section 2: Core Physicochemical Properties

The utility of a chemical scaffold is directly tied to its physical properties. These values influence everything from reaction conditions to bioavailability.

Table 2: Summary of Physicochemical Properties

| Property | Value | Comments & Scientific Rationale |

| Physical State | Solid | Crystalline solid at standard temperature and pressure, typical for small, rigid aromatic molecules. |

| Melting Point | Data not experimentally determined. | The related analog, 5-Bromo-4-(trifluoromethyl)pyridin-2-amine, has a reported melting point of 71-74°C[7]. Due to structural rigidity and potential for hydrogen bonding, a relatively high melting point is expected. |

| Solubility | Poorly soluble in water; Soluble in polar organic solvents (e.g., Methanol, DMSO). | The hydrophobic nature of the bromo and trifluoromethyl groups limits aqueous solubility. The amino group allows for potential salt formation in acidic media to improve solubility. The pyridine analog is noted to be soluble in methanol[7]. |

| Lipophilicity (LogP) | Data not experimentally determined. | The presence of both a halogen and a trifluoromethyl group suggests the compound is significantly lipophilic (LogP > 2). High lipophilicity is a key factor influencing membrane permeability but can also lead to solubility issues[8]. |

| Acidity/Basicity (pKa) | Data not experimentally determined. | The 2-amino group is the basic center. Its basicity is significantly reduced by the strong electron-withdrawing effects of the pyrimidine ring nitrogens, the 4-CF₃ group, and the 5-Br group. The predicted pKa for the pyridine analog is 2.44 ± 0.24, suggesting this compound is a very weak base[7][9]. |

Section 3: Spectroscopic Profile

Structural confirmation is a non-negotiable step in research. While specific spectra for this compound are not publicly available, its structure allows for a confident prediction of its key spectroscopic features.

-

¹H NMR: The spectrum is expected to be simple. A singlet should appear in the aromatic region (δ 8.5-9.0 ppm) corresponding to the proton at the C6 position. A broad singlet, corresponding to the two protons of the amino group, would likely appear between δ 5.0-7.0 ppm, with its chemical shift being solvent-dependent.

-

¹⁹F NMR: A sharp singlet is expected around δ -60 to -70 ppm, characteristic of a trifluoromethyl group attached to an aromatic ring. This is a crucial experiment for confirming the presence and electronic environment of the CF₃ group.

-

¹³C NMR: Five distinct signals are expected for the carbon atoms of the pyrimidine ring. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling. The chemical shifts will be significantly influenced by the attached substituents.

-

Mass Spectrometry (MS): The mass spectrum will provide the most definitive confirmation of mass and elemental composition. A key diagnostic feature will be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), two peaks of nearly equal intensity will be observed at m/z 241 and m/z 243, providing unambiguous evidence for the presence of a single bromine atom.

Section 4: Methodologies for Physicochemical Characterization

To ensure scientific rigor, properties must be determined using validated, reproducible methods. The following section details standard operating procedures and the rationale behind their selection.

General Workflow for Physicochemical Profiling

A logical, stepwise approach is essential for the efficient and comprehensive characterization of a new chemical entity. This workflow ensures that foundational data (identity, purity) is secured before investing resources in more complex property measurements.

Protocol: Determination of Kinetic Aqueous Solubility

Rationale: In early drug discovery, thermodynamic solubility is often time-consuming to measure. Kinetic solubility provides a high-throughput assessment of a compound's propensity to remain in solution under specific conditions, which is highly relevant for screening assays.[8]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: Dispense 198 µL of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) into the wells of a 96-well microplate.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer, resulting in a final concentration of 100 µM with 1% DMSO. Mix vigorously.

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a defined period (e.g., 2 hours), allowing for precipitation to occur.

-

Analysis: Quantify the amount of compound remaining in solution. This is typically done by filtering the samples and analyzing the filtrate by HPLC-UV, or by using nephelometry to directly measure turbidity caused by precipitated material.

Protocol: Determination of pKa by Potentiometric Titration

Rationale: Potentiometric titration is considered the gold standard for pKa determination as it directly measures the change in pH upon addition of a titrant, providing a thermodynamic value.[10] This is crucial for predicting the ionization state of a molecule at different physiological pH values.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the compound in a solution of methanol and water to overcome potential solubility issues.

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized acid (e.g., 0.1 M HCl) to protonate the basic site, followed by back-titration with a standardized base (e.g., 0.1 M KOH).

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve using appropriate software that calculates the derivative of the curve.

Protocol: Determination of LogP by Shake-Flask Method

Rationale: The shake-flask method directly measures the partitioning of a compound between n-octanol and water, representing the balance between hydrophilicity and lipophilicity. It is the benchmark method against which other methods are validated.[11]

Methodology:

-

System Preparation: Pre-saturate n-octanol with water and water (or pH 7.4 buffer for LogD) with n-octanol to ensure thermodynamic equilibrium.

-

Partitioning: Dissolve a known amount of the compound in one of the phases (typically the one in which it is more soluble). Add a precise volume of the second phase.

-

Equilibration: Vigorously shake the mixture for a sufficient period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as HPLC-UV.

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Section 5: Implications for Research and Drug Development

The physicochemical profile of this compound has profound implications for its application.

-

Medicinal Chemistry: The 2-amino group is a versatile nucleophile and hydrogen bond donor, critical for establishing interactions with protein targets. The 5-bromo position is a prime site for introducing diversity through Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, allowing for the exploration of the surrounding chemical space. The trifluoromethyl group often enhances binding affinity through favorable interactions and improves metabolic stability, a desirable trait for drug candidates.

-

Pharmacokinetics (ADME):

-

Absorption: The compound's predicted high lipophilicity and low basicity (meaning it is predominantly in a neutral form at physiological pH) suggest it may have good passive permeability across biological membranes like the gut wall.

-

Distribution: High lipophilicity may lead to extensive distribution into tissues and potentially high plasma protein binding.

-

Metabolism: The trifluoromethyl group is highly resistant to oxidative metabolism, which can be advantageous in preventing rapid clearance. The pyrimidine ring itself can be susceptible to metabolism, but the electron-withdrawing substituents may modulate this.

-

Excretion: The low aqueous solubility could present challenges for formulation and may necessitate the use of solubility-enhancing excipients for in vivo studies.

-

Conclusion

This compound is a chemical scaffold of significant value, defined by a confluence of enabling properties. Its predicted high lipophilicity and low basicity, coupled with its versatile synthetic handles, make it an attractive starting point for drug discovery programs. However, its poor aqueous solubility is a key challenge that must be addressed through strategic molecular design and formulation. The methodologies and data presented in this guide provide the foundational knowledge required for researchers to effectively utilize this compound, anticipate challenges, and rationally design the next generation of innovative molecules.

References

-

Frontier Specialty Chemicals. This compound. [Link]

-

Sol quimica farmacéutica. 5-Bromo-4- (trifluorometil) piridin-2-amina CAS 944401-56-3. [Link]

-

Synthesis and biological activity of 5-bromo-2-chloropyrimidin-4-amine derivatives. [Link]

-

National Institutes of Health. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. [Link]

-

MDPI. Integrative Profiling for BBB Permeability Using Capillary Electrochromatography, Experimental Physicochemical Parameters, and Ensemble Machine Learning. [Link]

-

Royal Society of Chemistry. Chapter 1: Physicochemical Properties. [Link]

-

ChemWhat. This compound CAS#: 935534-47-7. [Link]

-

National Institutes of Health. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. [Link]

Sources

- 1. This compound | [frontierspecialtychemicals.com]

- 2. 935534-47-7|this compound|BLD Pharm [bldpharm.com]

- 3. 935534-47-7 | this compound - AiFChem [aifchem.com]

- 4. parchem.com [parchem.com]

- 5. 5-Bromo-4-trifluoromethyl-pyrimidin-2-ylamine | CymitQuimica [cymitquimica.com]

- 6. chemwhat.com [chemwhat.com]

- 7. 2-AMINO-5-BROMO-4-TRIFLUOROMETHYLPYRIDINE CAS#: 944401-56-3 [m.chemicalbook.com]

- 8. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hspchem.com [hspchem.com]

- 10. mdpi.com [mdpi.com]

- 11. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to the NMR Spectral Data of 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine, a key building block in contemporary drug discovery and materials science. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established principles of NMR spectroscopy and extensive literature on related fluorinated and halogenated heterocyclic compounds. We will delve into the causality behind spectral features, providing a robust framework for the characterization of this and structurally similar molecules.

Introduction: The Significance of a Multifunctional Building Block

This compound is a strategically important synthetic intermediate. The pyrimidine core is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs. The trifluoromethyl group (-CF₃) is a bioisostere for a methyl group but with profoundly different electronic properties; it often enhances metabolic stability, binding affinity, and cell permeability of drug candidates.[1] The bromine atom and the amino group provide versatile handles for further chemical modifications, such as cross-coupling reactions and amide bond formations, respectively.

Given its importance, unambiguous structural confirmation is paramount. NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.[2] This guide will provide a comprehensive, albeit predictive, analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of the title compound.

Molecular Structure and Key NMR-Active Nuclei

The structure of this compound presents a unique set of NMR-active nuclei whose chemical environments are influenced by a confluence of electronic effects.

Caption: Molecular structure of this compound.

Predicted NMR Spectral Data Analysis

The following spectral predictions are based on the analysis of substituent effects on the pyrimidine ring, drawing from established literature on similar compounds.[3][4]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, dominated by the signals from the amino group protons and the lone aromatic proton on the pyrimidine ring.

-

H6 Proton: The proton at the C6 position is the only aromatic proton. It is expected to appear as a singlet, as there are no adjacent protons for coupling. Its chemical shift will be influenced by the electron-donating amino group at C2 (shielding, upfield shift) and the electron-withdrawing trifluoromethyl group at C4 and bromine at C5 (deshielding, downfield shift). A downfield shift is generally expected for pyrimidine protons.[4]

-

NH₂ Protons: The protons of the primary amine at the C2 position will likely appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange rates.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H6 | 8.0 - 8.5 | Singlet (s) |

| NH₂ | 5.0 - 7.0 (broad) | Broad Singlet (br s) |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms of the pyrimidine ring. The chemical shifts are significantly influenced by the attached substituents.[5] The trifluoromethyl group will induce a characteristic quartet for the carbon it is attached to (C4) due to ¹J(C,F) coupling, and may also show smaller couplings to other carbons.

-

C2, C4, C6 (Carbons bonded to heteroatoms or electron-withdrawing groups): These carbons are expected to be significantly deshielded and appear at lower field. C2 is bonded to two nitrogen atoms and the amino group. C4 is bonded to a nitrogen and the strongly electron-withdrawing -CF₃ group. C6 is bonded to a nitrogen.

-

C5 (Carbon bonded to Bromine): The carbon atom attached to the bromine (C5) will experience a moderate deshielding effect.

-

CF₃ Carbon: The carbon of the trifluoromethyl group will appear as a quartet due to the large one-bond coupling to the three fluorine atoms.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C2 | 160 - 165 | Singlet (or small quartet) |

| C4 | 150 - 155 | Quartet (¹J(C,F) ≈ 270-280 Hz) |

| C5 | 110 - 115 | Singlet (or small quartet) |

| C6 | 155 - 160 | Singlet (or small quartet) |

| CF₃ | 118 - 123 | Quartet (¹J(C,F) ≈ 270-280 Hz) |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds.[6] The trifluoromethyl group on the pyrimidine ring is expected to produce a single resonance in the ¹⁹F NMR spectrum.

-

-CF₃ Group: The three fluorine atoms of the trifluoromethyl group are chemically equivalent and will therefore give rise to a single signal. Since there are no neighboring fluorine or hydrogen atoms to couple with, this signal is expected to be a singlet. The chemical shift is typically observed in the range of -60 to -70 ppm relative to CFCl₃.[1][7]

Table 3: Predicted ¹⁹F NMR Spectral Data

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | -65 to -75 | Singlet (s) |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route can be adapted from procedures for similar pyrimidines.[8] A common starting material would be a precursor that can be brominated and subsequently reacted to introduce the trifluoromethyl group, or a pre-functionalized pyrimidine.

Caption: Plausible synthetic workflow for this compound.

Step-by-Step Protocol:

-

Dissolution: Dissolve 2-amino-4-(trifluoromethyl)pyrimidine (1.0 eq) in a suitable solvent such as acetonitrile.

-

Bromination: Add N-bromosuccinimide (NBS) (1.1 eq) to the solution portion-wise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the title compound.

NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[9][10][11]

Step-by-Step Protocol:

-

Sample Weighing: Accurately weigh 5-10 mg of the purified this compound for ¹H NMR, and 20-30 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for heterocyclic amines as it can help in observing exchangeable protons like those of the amino group.[3]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are general parameters for acquiring NMR spectra on a standard 400 or 500 MHz spectrometer.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Referencing: The residual solvent peak (e.g., CDCl₃ at 7.26 ppm or DMSO-d₅ at 2.50 ppm) is used for calibration.

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0 to 200 ppm.

-

Referencing: The solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm) is used for calibration.

¹⁹F NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment, often without proton decoupling unless F-H couplings are to be removed.

-

Number of Scans: 64-128 scans.

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: A range covering the expected chemical shift, e.g., -50 to -90 ppm.

-

Referencing: An external or internal reference standard such as CFCl₃ (0 ppm) is used.

Conclusion

This technical guide provides a comprehensive, predictive overview of the ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound. By understanding the influence of the various functional groups on the chemical shifts and coupling patterns, researchers can confidently identify and characterize this important synthetic building block. The provided protocols for synthesis, sample preparation, and data acquisition offer a practical framework for obtaining high-quality NMR data.

References

- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733.

- Micura, R., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 129(44), 13374–13375.

- A series of novel 5-bromo-2-chloropyrimidin-4-amine derivatives. (2025).

- SpectraBase. (n.d.). 4-(Trifluoromethyl)pyrimidine-2-thiol.

- ResearchGate. (2025). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors.

- Wishart, D. S., et al. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.

- Prosser, R. S., et al. (2016). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 64(2), 145–154.

- De Clercq, E., et al. (2011). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Molecules, 16(10), 8215–8232.

- BenchChem. (2025). Technical Support Center: NMR Peak Assignment for Substituted Pyrimidines.

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.

- Organomation. (n.d.).

- ResearchGate. (2025). DFT calculation of NMR J(FF)

- Williams, A. J., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(30), 10325–10336.

- Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.

- Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs).

- Iowa State University. (n.d.).

- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation | College of Science and Engineering.

- Alfa Chemistry. (n.d.). 19F Coupling Constants Table.

- Abraham, R. J., & Reid, M. (2000). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 12(5), 8–14.

- ResearchGate. (2025). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.

- ChemRxiv. (2023). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy.

- ACS Publications. (2016). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals.

- ResearchGate. (2025). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.

- ChemicalBook. (n.d.). 5-bromo-2-(trifluoromethyl)pyrimidine synthesis.

- El-Faham, A., et al. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Molecules, 19(10), 16344–16400.

- Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83–756.

- AiFChem. (2025). 935534-47-7 | this compound.

- Frontier Specialty Chemicals. (n.d.). This compound.

- ResearchGate. (2025). H-H and 13C-H coupling constants in pyridazine.

Sources

- 1. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. 5-bromo-2-(trifluoromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 9. organomation.com [organomation.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

A Technical Guide to the Synthesis and Characterization of 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine, a key heterocyclic building block in modern medicinal chemistry. Pyrimidine derivatives are integral to numerous therapeutic agents, and the unique substitution pattern of this compound—featuring a reactive bromine atom, a nucleophilic amine, and an electron-withdrawing trifluoromethyl group—makes it a valuable intermediate for developing novel pharmaceuticals, particularly in oncology and immunology.[1][2] This document details a robust two-step synthetic pathway, explains the rationale behind the experimental design, and presents a full suite of characterization data to ensure compound identity and purity. It is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex molecular architectures.

Chemical Profile

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The trifluoromethyl group significantly influences the compound's electronic properties and metabolic stability, while the amino and bromo groups provide versatile handles for further chemical modification.[2][3]

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Amino-5-bromo-4-(trifluoromethyl)pyrimidine |

| CAS Number | 935534-47-7[4][5][6][7] |

| Molecular Formula | C₅H₃BrF₃N₃[4][6][7] |

| Molecular Weight | 242.00 g/mol [4][6] |

| Appearance | Solid[7][8] |

| Storage | 2-8°C, Keep in dark place, sealed in dry[6] |

Synthesis of this compound

The synthesis is strategically designed as a two-step process. First, the core heterocyclic structure, 2-amino-4-(trifluoromethyl)pyrimidine, is constructed via a cyclocondensation reaction. This intermediate is then subjected to electrophilic bromination to yield the final product. This approach is efficient and allows for the controlled introduction of the desired functional groups.

Overall Synthetic Workflow

The diagram below illustrates the high-level synthetic pathway from starting materials to the final product.

Caption: Workflow for the synthesis of this compound.

Step 1: Synthesis of 2-Amino-4-(trifluoromethyl)pyrimidine (Intermediate)

Reaction Scheme: (A chemical diagram showing the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with guanidine nitrate in the presence of a base to form 2-amino-4-(trifluoromethyl)pyrimidine)

Mechanism and Rationale: The synthesis of the pyrimidine core is achieved through a classical cyclocondensation reaction.[9] Ethyl trifluoroacetoacetate serves as the 1,3-dicarbonyl equivalent, providing the C4, C5, and C6 atoms of the pyrimidine ring. Guanidine is the nitrogen-containing component that provides N1, C2, and N3. The reaction is base-catalyzed, typically using a non-nucleophilic base like sodium ethoxide, to deprotonate the guanidine, rendering it a more potent nucleophile. The trifluoromethyl group is chemically robust and remains intact throughout the reaction sequence.

Detailed Experimental Protocol:

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add guanidine nitrate portion-wise at 0°C.

-

Stir the resulting suspension for 30 minutes at room temperature.

-

Add ethyl 4,4,4-trifluoro-3-oxobutanoate dropwise to the mixture, maintaining the temperature below 30°C.

-

After the addition is complete, heat the reaction mixture to reflux and monitor by TLC until the starting materials are consumed.

-

Cool the mixture, neutralize with a suitable acid (e.g., acetic acid), and reduce the solvent volume under vacuum.

-

The precipitated solid is collected by filtration, washed with cold water, and dried to afford 2-amino-4-(trifluoromethyl)pyrimidine.

Step 2: Synthesis of this compound (Final Product)

Reaction Scheme: (A chemical diagram showing the bromination of 2-amino-4-(trifluoromethyl)pyrimidine using N-Bromosuccinimide (NBS) in a solvent like acetonitrile to yield this compound)

Mechanism and Rationale: The final step involves the regioselective bromination of the pyrimidine ring at the C5 position. The pyrimidine ring is generally electron-deficient, making electrophilic substitution challenging.[10] However, the amino group at the C2 position is an activating group, which sufficiently increases the electron density of the ring to allow for electrophilic attack. The C5 position is the most electron-rich and sterically accessible site, leading to highly regioselective bromination.[10] N-Bromosuccinimide (NBS) is the preferred brominating agent as it is a solid, easier to handle than liquid bromine, and provides a source of electrophilic bromine under mild conditions.[10][11] Acetonitrile is a suitable polar aprotic solvent for this transformation.

Detailed Experimental Protocol:

-

Dissolve 2-amino-4-(trifluoromethyl)pyrimidine in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

-

Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature. A slight exotherm may be observed.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

-

Once the reaction is complete (typically within a few hours), pour the mixture into water.

-

Extract the aqueous mixture with an organic solvent, such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel or by recrystallization to afford pure this compound.[10]

Characterization Data

Thorough characterization is critical to confirm the structure and purity of the synthesized this compound. The following data are representative of a successfully synthesized and purified sample.

| Technique | Data and Interpretation |

| ¹H NMR | The proton NMR spectrum is expected to show a singlet for the C6-H proton, typically in the aromatic region. The amine (-NH₂) protons will appear as a broad singlet, which is exchangeable with D₂O. |

| ¹³C NMR | The carbon spectrum will show distinct signals for the five carbon atoms. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. |

| ¹⁹F NMR | A singlet is expected in the ¹⁹F NMR spectrum, corresponding to the three equivalent fluorine atoms of the -CF₃ group. This is a key diagnostic peak. |

| Mass Spec. (MS) | Mass spectrometry will show the molecular ion peak (M+) and the characteristic isotopic pattern for a compound containing one bromine atom (M+ and M+2 peaks in an approximate 1:1 ratio). Expected m/z for C₅H₃BrF₃N₃ is ~242.00.[4] |

| IR Spectroscopy | The IR spectrum will display characteristic absorption bands for N-H stretching of the primary amine, C=N stretching within the pyrimidine ring, and strong C-F stretching bands from the trifluoromethyl group. |

Applications in Research and Drug Discovery

This compound is a valuable intermediate in the synthesis of biologically active molecules. The 2-aminopyrimidine scaffold is a known "privileged" structure in medicinal chemistry, appearing in numerous approved drugs, including kinase inhibitors.[12][13][14]

-

Kinase Inhibitors: The amino group can be functionalized to interact with the hinge region of protein kinases, while the C5-bromo position allows for the introduction of various substituents via cross-coupling reactions (e.g., Suzuki, Sonogashira) to target the solvent-exposed region of the ATP-binding pocket.[15]

-

Scaffold for Library Synthesis: The differential reactivity of the amino and bromo groups allows for sequential, directed modifications, making it an ideal starting point for the generation of diverse compound libraries for high-throughput screening.

Safety Information

Appropriate safety precautions must be taken when handling this compound and the reagents used in its synthesis.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][16]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8][16]

-

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

- Vertex AI Search.

- AiFChem. 935534-47-7 | this compound. Accessed January 1, 2026.

- PubMed Central. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Accessed January 1, 2026.

- Sigma-Aldrich. This compound. Accessed January 1, 2026.

- PubChem. 5-Bromo-4-(trifluoromethyl)pyridin-2-amine | C6H4BrF3N2 | CID 28875348. Accessed January 1, 2026.

- Frontier Specialty Chemicals. This compound. Accessed January 1, 2026.

- National Institutes of Health. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC. Accessed January 1, 2026.

- BLDpharm. 935534-47-7|this compound. Accessed January 1, 2026.

- Benchchem. Application Notes and Protocols for 2-Amino-4-(trifluoromethyl)

- Google Patents. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine. Accessed January 1, 2026.

- ChemicalBook. 5-bromo-2-(trifluoromethyl)pyrimidine synthesis. Accessed January 1, 2026.

- CymitQuimica. 5-Bromo-4-trifluoromethyl-pyrimidin-2-ylamine. Accessed January 1, 2026.

- PubMed. Design and synthesis of 2-amino-4-(trifluoromethyl)

- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Accessed January 1, 2026.

- Benchchem. Application Notes and Protocols for the Bromination of Pyrimidine Rings. Accessed January 1, 2026.

- ResearchGate. Design and synthesis of 2-amino-4-(trifluoromethyl)

- Jiehua Chemistry. This compound. Accessed January 1, 2026.

- PubMed. Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. Accessed January 1, 2026.

- Sigma-Aldrich. 5-Bromo-4-(trifluoromethyl)pyridin-2-amine | 944401-56-3. Accessed January 1, 2026.

- ACS Publications. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist | Journal of Medicinal Chemistry. Accessed January 1, 2026.

- MDPI.

- HETEROCYCLES. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Accessed January 1, 2026.

- ChemicalBook. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8. Accessed January 1, 2026.

- MDPI. Recent Advances in Pyrimidine-Based Drugs. Accessed January 1, 2026.

- Benchchem.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 935534-47-7 | this compound - AiFChem [aifchem.com]

- 5. This compound | [frontierspecialtychemicals.com]

- 6. 935534-47-7|this compound|BLD Pharm [bldpharm.com]

- 7. 5-Bromo-4-trifluoromethyl-pyrimidin-2-ylamine | CymitQuimica [cymitquimica.com]

- 8. This compound | 935534-47-7 [sigmaaldrich.com]

- 9. Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 5-Bromo-4-(trifluoromethyl)pyridin-2-amine | C6H4BrF3N2 | CID 28875348 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine: Core Starting Materials and Methodologies

Abstract: 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine is a critical heterocyclic building block in modern medicinal chemistry, serving as a key intermediate for a range of therapeutic agents, including kinase inhibitors.[1][2] This guide provides a comprehensive technical overview of the primary synthetic routes to this compound, with a focus on the selection of starting materials, the causality behind experimental choices, and detailed, field-proven protocols. It is intended for researchers, chemists, and professionals in the field of drug development who require a robust and reproducible methodology for the synthesis of this valuable intermediate.

Strategic Approach: A Retrosynthetic Analysis

To logically identify the most practical starting materials, we begin with a retrosynthetic analysis of the target molecule. The synthesis can be simplified by considering two primary bond disconnections: the Carbon-Bromine bond at the C5 position and the pyrimidine ring itself.

This analysis reveals a highly efficient, two-step synthetic strategy:

-

Formation of the Pyrimidine Core: A cyclocondensation reaction to build the 2-amino-4-(trifluoromethyl)pyrimidine scaffold.

-

Regioselective Bromination: An electrophilic aromatic substitution to install the bromine atom at the C5 position.

Caption: Retrosynthetic analysis of this compound.

This approach is favored due to the commercial availability and relatively low cost of the foundational starting materials and the high efficiency of the constituent reactions.

Primary Synthetic Pathway: From Commodity Chemicals to Key Intermediate

The most reliable and widely adopted route involves a two-step process starting from a trifluoromethyl-functionalized β-ketoester and guanidine.

Caption: The two-step forward synthesis pathway.

Step 1: Synthesis of 2-Amino-4-(trifluoromethyl)pyrimidine

The foundational step is the construction of the heterocyclic core via a cyclocondensation reaction.

Core Starting Materials:

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate: This β-ketoester is the key building block that provides the C4, C5, C6, and the trifluoromethyl group of the pyrimidine ring.[3] Its two electrophilic carbonyl carbons are primed for reaction with the dinucleophilic guanidine.

-

Guanidine Hydrochloride: As a stable salt, this is the most common source of guanidine.[4] In the presence of a base, the free guanidine is liberated, acting as the N-C-N component to form the 2-aminopyrimidine system.

Causality Behind Experimental Choices: The reaction is a variation of the classical Traube pyrimidine synthesis. A strong base, typically sodium ethoxide generated in situ from sodium in ethanol, is required to deprotonate the guanidine hydrochloride, liberating the free guanidine nucleophile.[5][6] Ethanol is an excellent solvent choice as it readily dissolves the reactants and the sodium ethoxide base. The reaction is typically heated to reflux to overcome the activation energy of the cyclization and subsequent dehydration steps.

Detailed Experimental Protocol:

-

Reactor Setup: To a dry 1 L three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add 300 mL of absolute ethanol.

-

Base Formation: Carefully add sodium metal (5.75 g, 0.25 mol) in small portions to the ethanol. Allow the sodium to react completely to form sodium ethoxide. The reaction is exothermic.

-

Reactant Addition: Once the solution has cooled to room temperature, add guanidine hydrochloride (23.9 g, 0.25 mol) and stir until fully dissolved.

-

Ketoester Addition: Add ethyl 4,4,4-trifluoro-3-oxobutanoate (46.0 g, 0.25 mol) dropwise to the stirring solution.

-

Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, neutralize the mixture with glacial acetic acid. Reduce the solvent volume by approximately two-thirds using a rotary evaporator.

-

Isolation: Pour the concentrated mixture into 500 mL of ice-cold water. A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.

-

Purification: Wash the crude solid with cold water (2 x 50 mL) and dry under vacuum. Recrystallization from an ethanol/water mixture yields pure 2-amino-4-(trifluoromethyl)pyrimidine as a white to off-white solid.

Step 2: Electrophilic Bromination of the Pyrimidine Core

With the pyrimidine core constructed, the final step is the regioselective installation of a bromine atom at the C5 position.

Core Starting Materials:

-

2-Amino-4-(trifluoromethyl)pyrimidine: The product from Step 1.

-

N-Bromosuccinimide (NBS): This is the preferred brominating agent.[7] It is a solid, making it easier and safer to handle than liquid bromine, and it provides a source of electrophilic bromine (Br+). Other agents like 1,3-dibromo-5,5-dimethylhydantoin (DBH) can also be effective.[8][9]

Causality Behind Experimental Choices (Regioselectivity): The substitution pattern on the pyrimidine ring dictates the position of bromination.

-

The 2-amino group is a powerful activating group and is ortho, para-directing.

-

The 4-trifluoromethyl group is a strong deactivating group and is meta-directing.

The C5 position is para to the activating amino group and meta to the deactivating trifluoromethyl group. This electronic synergy makes the C5 position the most nucleophilic and, therefore, the exclusive site of electrophilic attack. Acetonitrile is a common solvent as it is polar and aprotic, effectively solvating the reactants without interfering with the reaction.

Detailed Experimental Protocol:

-

Reactor Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-amino-4-(trifluoromethyl)pyrimidine (16.3 g, 0.10 mol).

-

Dissolution: Add 200 mL of acetonitrile and stir until the starting material is fully dissolved.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (18.7 g, 0.105 mol) to the solution in one portion.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Protect the reaction from light by wrapping the flask in aluminum foil, as radical side reactions can be initiated by light. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Work-up: Once the reaction is complete, quench by adding 100 mL of a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Final Product: Purify the crude material by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford this compound as a pure solid.[1][10]

Summary of Methodologies and Reagents

The following table summarizes the key parameters for the primary synthetic pathway.

| Step | Reaction Type | Key Starting Materials | Key Reagents / Solvents | Typical Conditions | Typical Yield |

| 1: Core Synthesis | Cyclocondensation | Ethyl 4,4,4-trifluoro-3-oxobutanoate, Guanidine HCl | Sodium Ethoxide, Ethanol | Reflux, 6-8 h | 75-85% |

| 2: Bromination | Electrophilic Aromatic Substitution | 2-Amino-4-(trifluoromethyl)pyrimidine | N-Bromosuccinimide (NBS), Acetonitrile | Room Temp, 4-6 h | 80-90% |

Conclusion

The synthesis of this compound is most efficiently achieved through a robust and scalable two-step sequence. The core strategy relies on the initial cyclocondensation of ethyl 4,4,4-trifluoro-3-oxobutanoate and guanidine to form the essential pyrimidine intermediate. Subsequent regioselective bromination using N-Bromosuccinimide provides the final target molecule in high yield. This pathway is underpinned by well-understood reaction mechanisms and utilizes readily available starting materials, making it the preferred method for both academic research and industrial production settings.

References

- 1. This compound | 935534-47-7 [sigmaaldrich.com]

- 2. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | [frontierspecialtychemicals.com]

Introduction: The Primacy of Kinases and the Privilege of Pyrimidine

Harnessing the Pyrimidine Scaffold: A Technical Guide to the Discovery of Novel Kinase Inhibitors

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical target classes in modern drug discovery.[1] Their dysregulation is a hallmark of numerous pathologies, particularly cancer, making them a focal point for therapeutic intervention.[2] Within the medicinal chemist's arsenal, the pyrimidine nucleus stands out as a "privileged scaffold."[3][4][5][6] Its fundamental role in the structure of DNA and RNA hints at its inherent biocompatibility and versatile binding capabilities.[3][5][6] Crucially, pyrimidine-based structures are bioisosteres of the adenine ring of ATP, enabling them to effectively compete for the ATP-binding site within the kinase domain and disrupt downstream signaling.[7][8] This guide provides a comprehensive, field-proven framework for the discovery and development of novel pyrimidine-based kinase inhibitors, moving logically from target identification to preclinical evaluation.

Section 1: Target Selection and Validation: Laying the Foundation

The journey begins with the selection of a kinase target that is unequivocally linked to the disease pathology. A successful target validation process builds confidence that inhibiting the kinase will produce the desired therapeutic effect.

Core Principles of Target Validation:

-

Genetic Validation: This approach uses genetic tools to demonstrate a direct link between the kinase and the disease phenotype. Techniques like CRISPR-Cas9 gene editing or RNA interference (RNAi) can be used to knock out or knock down the target kinase, respectively, to assess the impact on disease models.[9]

-

Pharmacological Validation: This involves using existing tool compounds or selective inhibitors to modulate the kinase's activity.[9][10] Observing a phenotypic change upon inhibition provides strong evidence for the target's role in the disease.[9][10] It's crucial to demonstrate that the observed effects are "on-target."[10]

-

Proteomic and Genomic Evidence: Large-scale data from genomics and proteomics can identify kinases that are overexpressed or mutated in disease states, providing a strong rationale for their selection as therapeutic targets.[11][12]

A robust validation package combines evidence from multiple methodologies to build a compelling case for advancing a target into a full-fledged drug discovery campaign.[10][12]

Section 2: Assay Development and High-Throughput Screening (HTS): Finding the "Hits"

With a validated target, the next step is to develop a robust assay to screen large compound libraries for initial "hits"—molecules that show inhibitory activity. The choice of assay format is critical and depends on factors like throughput, cost, and the specific information required.[13][14]

Key Assay Technologies:

-

Biochemical Assays: These assays use purified kinase enzymes and substrates to directly measure the inhibition of phosphorylation.[15] They are generally cost-effective and amenable to high-throughput formats.[13][16] Common formats include:

-

Fluorescence-Based Assays: Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) offer high sensitivity and are suitable for large-scale screening.[13]

-

Luminescence-Based Assays: Methods like ADP-Glo® measure kinase activity by quantifying the amount of ADP produced, providing a robust and sensitive readout.[13]

-

-

Cell-Based Assays: These assays measure the effect of an inhibitor on kinase activity within a living cell.[15] While more complex, they provide more physiologically relevant data by accounting for factors like cell permeability and off-target effects.[15][17] A discrepancy between biochemical potency and cellular activity is a common challenge in kinase drug discovery.[15]

Experimental Protocol: A Generic TR-FRET Kinase Inhibition Assay

-

Reagent Preparation: Prepare assay buffer, kinase solution, fluorescently labeled substrate peptide, and ATP solution at desired concentrations.

-

Compound Plating: Dispense test compounds from a library (typically dissolved in DMSO) into a 384-well or 1536-well assay plate. Include positive (no inhibitor) and negative (no kinase) controls.

-

Kinase/Substrate Addition: Add the kinase and fluorescent substrate peptide mixture to all wells. Incubate for a predetermined time (e.g., 15 minutes) to allow compounds to bind to the kinase.

-

Initiate Reaction: Add ATP solution to all wells to start the phosphorylation reaction. Incubate for a specific duration (e.g., 60 minutes) at room temperature.

-

Detection: Add a detection solution containing an antibody specific for the phosphorylated substrate, which is also labeled with a fluorescent probe.

-

Readout: After a final incubation period, read the plate on a TR-FRET-compatible plate reader. The ratio of acceptor to donor fluorescence is used to calculate the percent inhibition for each compound.

The Drug Discovery Workflow

The path from an initial idea to a potential drug candidate is a systematic, multi-stage process.

Caption: A streamlined overview of the kinase inhibitor drug discovery pipeline.

Section 3: The Hit-to-Lead (H2L) Process: Establishing a Viable Chemical Series

High-throughput screening often yields numerous hits, many of which may be false positives or have undesirable properties. The Hit-to-Lead (H2L) phase aims to confirm initial activity, establish a preliminary Structure-Activity Relationship (SAR), and identify a promising chemical series for further optimization.

Key Objectives of H2L:

-

Hit Confirmation: Re-synthesize and re-test initial hits to confirm their inhibitory activity.

-

SAR Exploration: Synthesize a small set of analogs to understand which parts of the molecule are essential for activity.[18][19] For pyrimidine-based inhibitors, this involves exploring substitutions at various positions of the pyrimidine ring.[19]

-

Early ADME Profiling: Conduct initial assessments of properties like solubility, metabolic stability, and cell permeability to deprioritize compounds with obvious liabilities.[20]

Section 4: Lead Optimization (LO): Crafting a Preclinical Candidate

Lead Optimization (LO) is an iterative process of refining a promising lead series to achieve a balanced profile of potency, selectivity, and drug-like properties. This phase is heavily reliant on medicinal chemistry and a deep understanding of the target's structure.

The Iterative Cycle of Lead Optimization: The core of LO is a design-make-test-analyze (DMTA) cycle. Chemists design new analogs based on existing SAR and structural data, synthesize them, test them in a cascade of biological and ADME assays, and then analyze the results to inform the next round of design.

The Lead Optimization Cycle

This diagram illustrates the iterative nature of refining a lead compound.

Caption: The iterative Design-Make-Test-Analyze cycle in lead optimization.

Structure-Activity Relationship (SAR) Example:

The following table illustrates a hypothetical SAR for a series of pyrimidine-based inhibitors targeting Kinase X. Modifications at the R1 and R2 positions of the pyrimidine scaffold significantly impact potency.

| Compound ID | R1 Group | R2 Group | Kinase X IC50 (nM) |

| Lead-1 | -H | -Phenyl | 520 |

| LO-1a | -CH3 | -Phenyl | 250 |

| LO-1b | -H | 4-Fluorophenyl | 110 |

| LO-1c | -CH3 | 4-Fluorophenyl | 25 |

| LO-1d | -CH3 | 3-Pyridyl | 45 |

This data demonstrates that a methyl group at R1 and a 4-fluorophenyl group at R2 provide a significant potency enhancement.

Section 5: Preclinical Characterization: The Final Hurdle

Once a lead optimization campaign yields a compound with a desirable overall profile, it is declared a preclinical candidate. This molecule then undergoes rigorous testing to ensure its safety and efficacy in vivo before it can be considered for human clinical trials.

Essential Preclinical Studies:

-

Pharmacokinetics (PK): These studies determine the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the candidate in animal models.[21][22][23][24] Key parameters include bioavailability, half-life, and clearance.[25]

-

Pharmacodynamics (PD): PD studies link the drug concentration (PK) to the biological effect, demonstrating that the compound engages the target and inhibits its activity in a living organism.

-

In Vivo Efficacy: The candidate is tested in animal models of the disease (e.g., tumor xenograft models for cancer) to demonstrate a therapeutic benefit.[12]

-

Toxicology Studies: A comprehensive set of studies is conducted to identify any potential toxicities and to establish a safe dose for first-in-human studies.[20][23]

Kinase Signaling Pathway Example: EGFR

Many pyrimidine-based inhibitors target the Epidermal Growth Factor Receptor (EGFR), a key driver in several cancers.

Caption: Inhibition of the EGFR signaling cascade by a pyrimidine-based drug.

Conclusion and Future Directions

The discovery of novel pyrimidine-based kinase inhibitors is a rigorous, multidisciplinary endeavor that has yielded numerous life-saving therapies.[8][26] The principles outlined in this guide—from careful target validation and robust assay development to iterative, data-driven medicinal chemistry—provide a blueprint for success. Future efforts will likely focus on developing inhibitors with novel mechanisms of action, such as allosteric or covalent inhibitors, and designing compounds that can overcome acquired drug resistance, a persistent clinical challenge.[2][27] The continued exploration of the versatile pyrimidine scaffold promises to deliver the next generation of targeted therapies.

References

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central.

- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd

- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity rel

- High-throughput screening for kinase inhibitors. PubMed.

- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central.

- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd

- Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science.

- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed.

- Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed.

- High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development.

- A Comparative Guide to the Structure-Activity Relationship of Pyridine and Pyrimidine-Based Kinase Inhibitors. Benchchem.

- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd

- Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.

- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd

- SAR of pyrimidine derivatives asALK inhibitor, chemical structure of...

- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.

- Target Validation: Linking Target and Chemical Properties to Desired Product Profile. PMC.

- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.

- Structure–activity relationship (SAR) model for the activity of the designed derivatives. Substituents anchored on the main scaffold with cytotoxic activities.

- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.

- Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.

- Target identification and valid

- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.

- Target Discovery: Identification and Valid

- A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. PubMed.

- How are target proteins identified for drug discovery?.

- Identification and validation of protein targets of bioactive small molecules. PMC - NIH.

- The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Fraunhofer IME.

- FDA approved fused-pyrimidines as potential PI3K inhibitors: a computational repurposing approach. Taylor & Francis.

- A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Semantic Scholar.

- Targeted Kinase Inhibitor Activity Screening. BOC Sciences.

- The Role of ADME & Toxicology Studies in Drug Discovery & Development. BioIVT.

- Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.

- A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA

Sources

- 1. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) [ouci.dntb.gov.ua]

- 5. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) | CoLab [colab.ws]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wjbphs.com [wjbphs.com]

- 10. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-rad.com [bio-rad.com]

- 12. How are target proteins identified for drug discovery? [synapse.patsnap.com]

- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. reactionbiology.com [reactionbiology.com]

- 16. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. drugtargetreview.com [drugtargetreview.com]

- 21. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. [PDF] A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 | Semantic Scholar [semanticscholar.org]

- 23. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 24. scispace.com [scispace.com]

- 25. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. analyticalscience.wiley.com [analyticalscience.wiley.com]

An In-Depth Technical Guide to the Mechanism of Action of Trifluoromethylpyrimidine Derivatives

Abstract

Trifluoromethylpyrimidine derivatives represent a cornerstone in modern medicinal chemistry, demonstrating remarkable therapeutic potential across oncology, immunology, and beyond. The strategic incorporation of the trifluoromethyl (CF3) group onto the pyrimidine scaffold confers unique physicochemical properties that significantly enhance drug-like characteristics, including metabolic stability, membrane permeability, and target binding affinity. This guide provides a comprehensive exploration of the core mechanisms through which these compounds exert their biological effects. We will delve into their primary roles as potent kinase inhibitors, detailing their interactions with key oncogenic targets such as the Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK). Furthermore, this document will elucidate the experimental methodologies used to validate these mechanisms, offering detailed protocols and data interpretation insights for researchers in drug development.

Introduction: The Strategic Advantage of the Trifluoromethylpyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[1] Its nitrogen atoms provide key hydrogen bonding points for target interaction. The addition of a trifluoromethyl (-CF3) group is a critical chemical modification that dramatically enhances the therapeutic potential of the pyrimidine core.[2][3]

Why the Trifluoromethyl Group is a Game-Changer:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[4] This resistance prolongs the drug's half-life, leading to improved pharmacokinetic profiles and potentially less frequent dosing.

-

Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule.[4] This property can improve a drug's ability to cross cellular membranes, enhancing its absorption, distribution, and penetration into tissues like the central nervous system.[4][5]

-

Modulation of Electronic Properties: As a potent electron-withdrawing group, the -CF3 moiety can alter the electron density of the pyrimidine ring.[6] This influences the pKa of nearby functional groups and can lead to stronger, more specific interactions with biological targets, ultimately increasing binding affinity and potency.[7]

-

Bioisosteric Replacement: The -CF3 group can serve as a bioisostere for other chemical groups, like a chlorine atom, allowing for fine-tuning of a molecule's steric and electronic properties to optimize target engagement.[4]

These combined effects make trifluoromethylpyrimidine derivatives highly attractive candidates for tackling complex diseases where target specificity and robust pharmacokinetics are paramount.

Core Mechanism of Action: Protein Kinase Inhibition

The most extensively documented mechanism of action for trifluoromethylpyrimidine derivatives is the inhibition of protein kinases.[8] Kinases are a large family of enzymes that regulate the majority of cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[8] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[9][10]

Trifluoromethylpyrimidine derivatives typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.[11] This action effectively shuts down the aberrant signaling cascade driving disease progression.[10][11]

Targeting the Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a critical role in cell growth, proliferation, and survival.[9][12] Its abnormal activation or overexpression is a key driver in several cancers, including non-small-cell lung cancer (NSCLC).[1][9][12]

A significant number of trifluoromethylpyrimidine derivatives have been specifically designed as potent EGFR inhibitors.[13][9][12] These compounds interrupt the EGFR signaling pathway, leading to the inhibition of tumor cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest.[13][12]

Signaling Pathway: EGFR Inhibition

The diagram below illustrates the canonical EGFR signaling pathway and the point of intervention for a trifluoromethylpyrimidine-based inhibitor. Ligand binding (e.g., EGF) induces receptor dimerization and autophosphorylation, activating downstream pathways like RAS/MAPK and PI3K/AKT, which promote cell proliferation and survival. The inhibitor blocks the initial phosphorylation step, halting the entire cascade.

Caption: EGFR signaling pathway and inhibition by a trifluoromethylpyrimidine derivative.

Targeting Bruton's Tyrosine Kinase (BTK)

BTK is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, which governs B-cell development, activation, and survival.[14][15] Aberrant BCR signaling is a hallmark of many B-cell malignancies, such as mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL).[14][15]

Trifluoromethylpyrimidine derivatives have emerged as potent inhibitors of BTK.[14] By blocking BTK activity, these compounds effectively halt the downstream signaling cascade that malignant B-cells rely on for their survival and proliferation, ultimately inducing apoptosis.[14] The development of both irreversible covalent and reversible non-covalent BTK inhibitors showcases the versatility of this chemical class.[16]

Dual and Multi-Kinase Inhibition

A single compound can often inhibit multiple kinases, a concept known as polypharmacology. This can be therapeutically advantageous, especially in cancer where multiple signaling pathways may be dysregulated. Bafetinib (INNO-406), a 2-phenylaminopyrimidine derivative, is a prime example. It is a potent dual inhibitor of Bcr-Abl and the Src family kinase Lyn.[17][18][19] This dual action is particularly effective in treating chronic myeloid leukemia (CML), including cases resistant to first-generation inhibitors like imatinib.[18][20]

Other Potential Mechanisms

While kinase inhibition is the most prominent mechanism, the trifluoromethylpyrimidine scaffold is versatile. Research indicates their potential as:

-

Anti-inflammatory Agents: Some pyrimidine derivatives act as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes (specifically COX-2) or by modulating inflammatory signaling pathways involving NF-κB and various interleukins.[21][22]

-

Proline-rich Tyrosine Kinase 2 (PYK2) Inhibitors: This non-receptor tyrosine kinase is involved in cellular processes like adhesion and migration, with trifluoromethylpyrimidine-based inhibitors being developed for potential use in oncology and osteoporosis.[23]

Quantitative Data Summary

The efficacy of these inhibitors is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity. Lower IC50 values indicate higher potency.

| Compound Class | Target Kinase | Representative IC50 Value (nM) | Target Disease(s) | Reference |

| 5-Trifluoromethylpyrimidine | EGFR | 91 nM (Compound 9u) | Non-Small-Cell Lung Cancer | [13][12] |

| Pyrazolopyrimidine | BTK | 12 nM (Compound 23) | B-cell Malignancies | [16] |

| 2-Phenylaminopyrimidine | Bcr-Abl | 5.8 nM (Bafetinib) | Chronic Myeloid Leukemia | [17] |

| 2-Phenylaminopyrimidine | Lyn | 19 nM (Bafetinib) | Chronic Myeloid Leukemia | [17] |

Experimental Elucidation of Mechanism: Protocols & Workflows

Determining the precise mechanism of action requires a multi-faceted experimental approach, progressing from biochemical assays to cell-based systems. This self-validating workflow ensures that observed effects are directly attributable to the compound's interaction with its intended target.

Workflow: Kinase Inhibitor Screening Cascade

The following diagram outlines a typical workflow for identifying and characterizing a novel trifluoromethylpyrimidine-based kinase inhibitor.

Caption: A standard experimental workflow for kinase inhibitor validation.